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Methyl[(2,4,6-trimethylphenyl)methyl]amine hydrochloride

Catalog No.
S14037512
CAS No.
M.F
C11H18ClN
M. Wt
199.72 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl[(2,4,6-trimethylphenyl)methyl]amine hydroch...

Product Name

Methyl[(2,4,6-trimethylphenyl)methyl]amine hydrochloride

IUPAC Name

N-methyl-1-(2,4,6-trimethylphenyl)methanamine;hydrochloride

Molecular Formula

C11H18ClN

Molecular Weight

199.72 g/mol

InChI

InChI=1S/C11H17N.ClH/c1-8-5-9(2)11(7-12-4)10(3)6-8;/h5-6,12H,7H2,1-4H3;1H

InChI Key

QUZNTSZEJPLAIN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)CNC)C.Cl

Methyl[(2,4,6-trimethylphenyl)methyl]amine hydrochloride is an organic compound with the molecular formula C11H18ClNC_{11}H_{18}ClN and a molecular weight of approximately 199.72 g/mol. This compound is characterized by its amine functional group, specifically a methyl group attached to a 2,4,6-trimethylphenylmethyl group. It is primarily used in chemical synthesis and research applications due to its unique structural properties and reactivity.

, including:

  • Oxidation: The compound can be oxidized to form N-oxide derivatives using agents like hydrogen peroxide or m-chloroperbenzoic acid.
  • Reduction: Reduction reactions can convert the compound into its corresponding amine using reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Substitution: The amine group can participate in nucleophilic substitution reactions where it is replaced by other nucleophiles under appropriate conditions.

The biological activity of methyl[(2,4,6-trimethylphenyl)methyl]amine hydrochloride has been studied in various contexts. It has been shown to interact with biological systems, potentially affecting enzyme inhibition and receptor binding. For instance, it has been noted that methylamine hydrochloride can antagonize the effects of certain neurotoxins at specific concentrations . Additionally, it has implications in studies related to neuromuscular blockade and may exhibit both inhibitory and stimulatory effects on biological activity depending on the concentration used .

The synthesis of methyl[(2,4,6-trimethylphenyl)methyl]amine hydrochloride typically involves the reaction of 2,4,6-trimethylbenzyl chloride with methylamine. This reaction is generally carried out in a solvent such as dichloromethane with the presence of a base like sodium hydroxide to neutralize the hydrochloric acid produced during the reaction. The final product is purified through recrystallization from an appropriate solvent.

Industrial Production Methods

In industrial settings, the production process can be scaled up using larger reactors and automated systems that monitor reaction parameters like temperature and pressure to ensure high yield and purity of the final product.

Methyl[(2,4,6-trimethylphenyl)methyl]amine hydrochloride finds applications in several fields:

  • Chemical Synthesis: It serves as an intermediate for synthesizing more complex organic molecules.
  • Biological Research: Utilized in studies involving enzyme inhibition and receptor interactions.
  • Industrial Use: Employed in producing specialty chemicals and materials.

Research indicates that methyl[(2,4,6-trimethylphenyl)methyl]amine hydrochloride interacts with various molecular targets within biological systems. Its mechanism of action may involve binding to active or allosteric sites on proteins, influencing their activity either as inhibitors or activators depending on the context of the reaction.

Several compounds share structural similarities with methyl[(2,4,6-trimethylphenyl)methyl]amine hydrochloride. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaUnique Characteristics
MethylamineCH3NH2CH_3NH_2Simplest primary amine; widely used in synthesis
DimethylamineC2H7NC_2H_7NSecondary amine; used in various industrial applications
TrimethylamineC3H9NC_3H_9NTertiary amine; known for its strong odor
2,4,6-TrimethylanilineC10H13NC_{10}H_{13}NAromatic amine; used in dye production

Methyl[(2,4,6-trimethylphenyl)methyl]amine hydrochloride is unique due to its specific substitution pattern on the aromatic ring and its application as an intermediate in organic synthesis. Its distinct structure allows for varied reactivity compared to simpler amines like methylamine or dimethylamine.

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

2

Exact Mass

199.1127773 g/mol

Monoisotopic Mass

199.1127773 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

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